molecular formula C17H15N3O3 B2902012 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-56-5

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2902012
CAS No.: 865287-56-5
M. Wt: 309.325
InChI Key: RFFIDQXUTLGFQZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of hydrazides with carboxylic acids. One common method includes the reaction of an aromatic hydrazide with an aromatic carboxylic acid under dehydrative cyclization conditions. This can be achieved using various dehydrating agents such as phosphorus oxychloride or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(5-phenyl-1,2,4-oxadiazol-2-yl)benzamide
  • 4-ethoxy-N-(5-phenyl-1,2,3-oxadiazol-2-yl)benzamide
  • 4-ethoxy-N-(5-phenyl-1,2,5-oxadiazol-2-yl)benzamide

Uniqueness

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

IUPAC Name

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-2-22-14-10-8-12(9-11-14)15(21)18-17-20-19-16(23-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFIDQXUTLGFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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